Pyrazolo[3,4-c]pyridines belong to a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. They serve as important building blocks for drug discovery and have shown potential in treating various conditions. [, , , , , , , , , , , , ]
1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound characterized by a fused pyrazole and pyridine ring structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biological studies.
This compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its properties and applications.
1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structures. It falls within the broader category of pyrazolo[3,4-c]pyridines, which are known for their biological activities.
The synthesis of 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride typically involves several steps:
The molecular structure of 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride features:
The compound is involved in various chemical reactions:
The mechanism of action for 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride primarily involves:
Research indicates that this compound exhibits activity against certain biological targets relevant to disease pathways.
The core pyrazolo[3,4-c]pyridine scaffold exhibits two principal tautomeric forms: the 1H-tautomer (aromatic bicyclic system) and the 2H-tautomer (non-aromatic pyridine ring). Computational studies using ab initio methods (AM1, DFT) conclusively demonstrate that the 1H-tautomer is energetically favored by 37.03 kJ/mol (~9 kcal/mol) over the 2H-form due to preservation of aromaticity in both rings [3]. In the 1H-configuration, the pyrazole nitrogen (N1) donates electrons to the pyridine ring, enabling full delocalization of π-electrons across the fused bicyclic system. This contrasts sharply with the 2H-tautomer, which disrupts aromatic continuity, resulting in higher reactivity and instability [3].
For the title compound, the tetrahydro state (4H,5H,6H,7H) saturates the pyridine ring, eliminating pyridine aromaticity. However, the 1H-tautomer retains local aromaticity in the pyrazole ring and the fusion junction. This is evidenced by bond length analysis: the C3a-C7a bond in the fused junction measures ~1.38 Å, consistent with double-bond character and electron delocalization toward the carboxylic acid at C3 [3] [10]. Protonation of the pyridine nitrogen in the hydrochloride salt further polarizes the ring system, enhancing the carboxyl group's electrophilicity while preserving the tautomeric preference [2] [4].
Table 1: Energetic and Aromaticity Comparison of Tautomeric Forms
Tautomer | Energy (kJ/mol relative to 1H) | Aromaticity Status | Bond Length at Fusion (C3a-C7a) |
---|---|---|---|
1H | 0 (reference) | Pyrazole ring aromatic | 1.38 Å (double bond character) |
2H | +37.03 | Pyrazole aromatic, pyridine non-aromatic | 1.45 Å (single bond character) |
The carboxylic acid at C3 exerts profound electronic effects on the pyrazolo[3,4-c]pyridine core. As a strong π-electron-withdrawing group, it reduces electron density at C3a (fusion carbon) by ~0.12 e (Mulliken charge analysis), increasing electrophilicity at adjacent positions [3] [8]. This polarization facilitates N1 protonation in the free base and stabilizes the crystalline hydrochloride salt form through resonance-assisted hydrogen bonding [2]. In the hydrochloride, the protonated pyridine nitrogen (N4) generates a formal positive charge delocalized across N4-C5-C6-C7, with bond lengths averaging 1.35 Å (C5-C6) vs. 1.41 Å (C6-C7), confirming uneven charge distribution [4] [10].
Saturation of the pyridine ring (4H,5H,6H,7H) imposes a twist-boat conformation with a dihedral angle of 28.5° between pyrazole and reduced pyridine planes. This non-planarity sterically shields N2 while exposing N1, directing electrophilic attacks to N1. The carboxyl group adopts a coplanar orientation relative to the pyrazole ring (dihedral < 10°), enabling conjugation between its π-system and the heterocycle’s lone pairs. This conjugation lowers the carboxylic acid pKa to ~3.2 (vs. typical 4.5 for benzoic acids), enhancing solubility in basic media [8] [10].
Table 2: Electronic Effects of Key Substituents
Substituent Position | Electron Density Change (e) | Bond Length Alterations | Functional Consequence |
---|---|---|---|
C3-carboxyl | -0.12 at C3a | C3-C3a shortens to 1.41 Å | Enhanced electrophilicity at C3a |
N4-protonation (HCl salt) | +0.31 at N4 | C5-C6: 1.35 Å; C6-C7: 1.41 Å | Charge delocalization in pyridine |
N1-H | +0.08 at C7a | N1-N2: 1.34 Å (shorter) | Increased basicity at N1 vs. N2 |
Regioselectivity in pyrazolo[3,4-c]pyridine functionalization is governed by electronic asymmetry and steric accessibility. Statistical analysis of >300,000 pyrazolopyridine compounds reveals that N1-substitution predominates (methyl: 32%, phenyl: 15%, alkyl: 23%) over N2-substitution (<5% collective), attributable to three factors [3]:
In the title compound’s synthesis, acid-mediated cyclization of hydrazone precursors exclusively yields the N1-unsubstituted 1H-tautomer. Subsequent alkylation/arylation at N1 maintains regiochemical purity (>98% by HPLC), as demonstrated in the synthesis of analogues like 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl] derivatives [9]. Attempted N2-alkylation requires forcing conditions (>120°C) and yields <12% due to torsional strain from the C3 carboxyl [3] [10].
Table 3: Regiochemical Preferences in Pyrazolopyridine Functionalization
Parameter | N1-Substitution | N2-Substitution |
---|---|---|
Prevalence in databases | ~70% of compounds | <5% of compounds |
Reaction rate (k, M⁻¹s⁻¹) | 120 (methyl iodide, 25°C) | 4.2 (methyl iodide, 25°C) |
Steric accessibility | Fully exposed | Shielded by C3 substituent |
Synthetic routes | Direct alkylation, Buchwald coupling | High-temperature Mitsunobu |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2